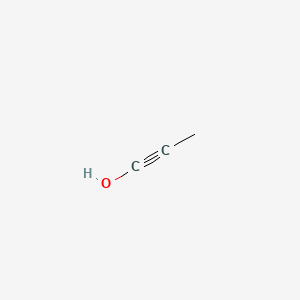

Propynol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C3H4O |

|---|---|

Peso molecular |

56.06 g/mol |

Nombre IUPAC |

prop-1-yn-1-ol |

InChI |

InChI=1S/C3H4O/c1-2-3-4/h4H,1H3 |

Clave InChI |

FWLKYEAOOIPJRL-UHFFFAOYSA-N |

SMILES canónico |

CC#CO |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Propynol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and experimental protocols related to propynol. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this versatile chemical compound is essential.

Chemical Structure and Identification

This compound, a three-carbon alcohol containing a carbon-carbon triple bond, exists as two constitutional isomers: prop-2-yn-1-ol and prop-1-yn-1-ol . Prop-2-yn-1-ol, commonly known as propargyl alcohol, is the more stable and widely utilized of the two.

Table 1: Chemical Identification of this compound Isomers

| Property | Prop-2-yn-1-ol | Prop-1-yn-1-ol |

| IUPAC Name | prop-2-yn-1-ol | prop-1-yn-1-ol |

| Common Name | Propargyl alcohol | 1-Propynol |

| CAS Number | 107-19-7[1] | 6175-54-8 |

| Molecular Formula | C₃H₄O | C₃H₄O |

| SMILES String | C#CCO[2] | CC#CO |

| InChI Key | TVDSBUOJIPERQY-UHFFFAOYSA-N[2] | FWLKYEAOOIPJRL-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of the two this compound isomers differ significantly due to the position of the triple bond and hydroxyl group.

Table 2: Physicochemical Properties of this compound Isomers

| Property | Prop-2-yn-1-ol | Prop-1-yn-1-ol (Computed) |

| Molecular Weight ( g/mol ) | 56.06[1] | 56.06 |

| Appearance | Colorless to straw-colored liquid[3] | - |

| Odor | Geranium-like[3] | - |

| Boiling Point (°C) | 114-115[4] | - |

| Melting Point (°C) | -51 to -48 | - |

| Density (g/cm³) | 0.9715 | - |

| pKa | 13.6[5] | - |

| Solubility in Water | Miscible | - |

| Vapor Pressure (mmHg at 20°C) | 12 | - |

| Flash Point (°C) | 33 | - |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound isomers.

Table 3: Key Spectroscopic Data for Prop-2-yn-1-ol

| Spectroscopic Technique | Key Peaks / Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.29 (d, 2H, CH₂), 2.51 (t, 1H, C≡CH), 2.10 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 82.5 (C≡CH), 74.8 (C≡CH), 51.5 (CH₂OH)[4] |

| IR (neat, cm⁻¹) | 3300-3400 (O-H stretch, broad), 3290 (≡C-H stretch), 2120 (C≡C stretch, weak), 1020 (C-O stretch) |

| Mass Spectrometry (EI, m/z) | 56 (M⁺), 55, 39, 29 |

Experimental Protocols

Synthesis of Prop-2-yn-1-ol (Propargyl Alcohol)

Prop-2-yn-1-ol is commercially produced by the copper-catalyzed reaction of acetylene with formaldehyde. A general laboratory-scale synthesis is outlined below.

Protocol 4.1.1: Synthesis of Prop-2-yn-1-ol

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

-

Catalyst Preparation: To the flask, add copper(I) chloride (5 mol%) and an amine base such as triethylamine in a suitable solvent like dioxane.

-

Reaction: Cool the mixture in an ice bath and bubble acetylene gas through the solution while slowly adding a solution of formaldehyde (1.0 equivalent) in the same solvent.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure prop-2-yn-1-ol.

Meyer-Schuster Rearrangement of Propargyl Alcohol

This reaction converts propargyl alcohols into α,β-unsaturated carbonyl compounds.

Protocol 4.2.1: Meyer-Schuster Rearrangement [4][6]

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the propargylic alcohol (1.0 mmol) and technical grade toluene (1.0 mL).

-

Catalyst Addition: Add an aqueous solution of hypophosphorus acid (50 wt%, 5-10 mol%).

-

Reaction Conditions: Stir the reaction mixture at 90-110 °C for 18 hours.

-

Quenching: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the mixture with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting α,β-unsaturated carbonyl compound by column chromatography on silica gel.

Halogenation of Propargyl Alcohol

This protocol describes the synthesis of α-haloenones from propargyl alcohols.

Protocol 4.3.1: Electrophilic Halogenation [7][8]

-

Reaction Setup: In a round-bottom flask, dissolve the propargylic alcohol in a suitable solvent such as dichloromethane or toluene.

-

Reagent Addition: Add a halonium ion-producing reagent (e.g., N-iodosuccinimide (NIS) for iodination, N-bromosuccinimide (NBS) for bromination).

-

Catalyst (if required): For certain substrates, a catalyst such as a gold(I) complex may be added.

-

Reaction Conditions: Stir the reaction at room temperature or gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (for iodination/bromination).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Spectroscopic Analysis

Protocol 4.4.1: NMR Spectroscopy [9][10]

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using typical parameters such as a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Protocol 4.4.2: FTIR Spectroscopy [4]

-

Sample Preparation: For a neat liquid sample, place a drop of the liquid between two KBr or NaCl plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Background Correction: Record a background spectrum and subtract it from the sample spectrum.

Protocol 4.4.3: Mass Spectrometry [9]

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Chemical Reactivity and Signaling Pathways

Prop-2-yn-1-ol is a versatile building block in organic synthesis due to its three reactive sites: the hydroxyl group, the carbon-carbon triple bond, and the terminal acetylenic proton.

Caption: Reactivity of Prop-2-yn-1-ol.

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of a derivative from this compound is depicted below.

Caption: General experimental workflow.

Safety and Handling

Propargyl alcohol is a flammable, toxic, and corrosive liquid.[11] It is crucial to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

In case of exposure:

-

Skin contact: Immediately wash the affected area with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

This guide provides a foundational understanding of this compound for scientific professionals. For more specific applications and advanced protocols, consulting peer-reviewed literature is recommended.

References

- 1. Propargyl alcohol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2454-0.25 [isotope.com]

- 2. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Propargyl alcohol(107-19-7) MS spectrum [chemicalbook.com]

- 6. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 7. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-propyn-1-ol (Propargyl Alcohol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-propyn-1-ol, commonly known as propargyl alcohol, is a foundational building block in organic synthesis, prized for its terminal alkyne and primary alcohol functionalities. This versatility makes it a critical intermediate in the production of a wide array of fine chemicals, pharmaceuticals, and materials. This technical guide provides a comprehensive overview of the principal industrial and laboratory-scale methods for the synthesis of 2-propyn-1-ol. Detailed experimental protocols, quantitative data for process optimization, and diagrammatic representations of reaction pathways and workflows are presented to serve as a practical resource for researchers and professionals in chemical and pharmaceutical development.

Core Synthesis Methodologies

The synthesis of 2-propyn-1-ol is dominated by the industrial-scale Reppe synthesis, which involves the ethynylation of formaldehyde. Alternative methods, more suited for laboratory or specialized applications, include the dehydrochlorination of propargyl precursors and the reaction of metal acetylides with formaldehyde.

Reppe Synthesis: The Industrial Standard

The cornerstone of industrial propargyl alcohol production is the copper-catalyzed reaction of acetylene with formaldehyde.[1][2] This process, a key example of Reppe chemistry, is typically performed as a continuous process and can be tuned to favor the formation of either propargyl alcohol or the co-product, but-2-yne-1,4-diol.[1][3][4] The reaction is generally carried out using a copper acetylide catalyst, which can be supported on materials like silica or carbon.[5][6]

The primary reaction is as follows:

HC≡CH + CH₂O → HC≡CCH₂OH

A significant side reaction is the further reaction of propargyl alcohol with formaldehyde to produce but-2-yne-1,4-diol:

HC≡CCH₂OH + CH₂O → HOCH₂C≡CCH₂OH

To favor the production of propargyl alcohol, reaction conditions are typically adjusted to use a higher pressure of acetylene and a lower concentration of formaldehyde.[4]

Dehydrochlorination of Chloro-propen-1-ol

An alternative synthetic route involves the dehydrochlorination of 3-chloro-2-propen-1-ol using a strong base, such as sodium hydroxide.[1][6] This method is effective for smaller-scale preparations. A notable advantage of this approach is the high conversion and yield that can be achieved under optimized conditions.

Synthesis from Metal Acetylides and Formaldehyde

For laboratory-scale synthesis, the reaction of a metal acetylide, such as sodium acetylide, with formaldehyde (often in the form of paraformaldehyde) is a viable method.[5] This approach avoids the high pressures required for the Reppe synthesis but can be sensitive to reaction conditions, with yields varying significantly.

Quantitative Data on Synthesis Parameters

The efficiency and selectivity of 2-propyn-1-ol synthesis are highly dependent on the reaction parameters. The following tables summarize key quantitative data from various reported methods.

| Parameter | Reppe Synthesis (Industrial) | Dehydrochlorination | Metal Acetylide (Lab Scale) |

| Reactants | Acetylene, Formaldehyde (aqueous) | 3-chloroallyl alcohol, NaOH (aqueous) | Sodium Acetylide, Paraformaldehyde |

| Catalyst | Copper acetylide on silica/carbon | None | None |

| Solvent | N-methyl-2-pyrrolidone/Water | Liquid Ammonia | 1,4-Dioxane |

| Temperature | 100-150 °C | ~100 °C | 15 °C |

| Pressure | 100-200 psig | Autogenous | Atmospheric |

| Reaction Time | 0.2-5.0 hours (continuous) | ~1 hour | 4 hours |

| Reported Yield | Favorable PAL:BD ratio | 95.5% | up to 89-95% |

| Key Reference | [5] |

Table 1: Comparative summary of key synthesis parameters for 2-propyn-1-ol.

Detailed Experimental Protocols

Protocol for Reppe Synthesis (Conceptual Continuous Process)

This protocol describes a conceptual continuous process for the synthesis of propargyl alcohol based on published patent literature.[5]

Materials:

-

Aqueous formaldehyde solution

-

N-methyl-2-pyrrolidone

-

Acetylene gas

-

Copper acetylide on silica carrier (slurry)

Equipment:

-

High-pressure slurry reactor with internal or external heat exchange

-

Feed pumps for liquid and slurry

-

Gas inlet for acetylene

-

High-pressure separator

Procedure:

-

Prepare a feed mixture of aqueous formaldehyde and N-methyl-2-pyrrolidone with a water concentration of approximately 14-20 wt%.[5]

-

Continuously pump the feed mixture and a slurry of the copper acetylide catalyst (3-10 wt% in the slurry) into the bottom of the synthesis reactor.[5]

-

Introduce acetylene gas into the bottom of the reactor at a pressure of 100-200 psig.[5] The molar ratio of formaldehyde to acetylene in the feed should be maintained between 1 and 1.5.[5]

-

Maintain the reactor temperature between 100-150 °C. The bubbling acetylene aids in keeping the catalyst suspended.[5]

-

The liquid product and unreacted gas exit from the top of the reactor and enter a high-pressure separator.

-

In the separator, the gas is disengaged from the liquid product stream containing propargyl alcohol, butynediol, unreacted formaldehyde, and the catalyst.

-

The liquid product stream is then directed to a purification stage.

Protocol for Dehydrochlorination of 3-Chloroallyl Alcohol

This laboratory-scale protocol is adapted from a patented procedure.

Materials:

-

3-chloroallyl alcohol (0.5 mole)

-

50% aqueous sodium hydroxide (approx. 0.5 mole)

-

Liquid ammonia (approx. 10 moles)

Equipment:

-

550 ml stainless steel autoclave

-

Heating and rocking mechanism

Procedure:

-

Charge the stainless steel autoclave with 46.3 grams of 3-chloroallyl alcohol and 38.5 grams of 50% aqueous NaOH.

-

Seal the autoclave and introduce 169 grams of liquid ammonia.

-

Heat the autoclave with rocking to a temperature of 100 °C. The heating process should take approximately one hour.

-

After the reaction time, release the pressure from the autoclave, venting the gases through a scrubber.

-

Open the autoclave and wash the contents with the scrubber material.

-

The propargyl alcohol is then separated from the aqueous mixture, for example, by extraction and distillation. This method has been reported to yield 25.8 grams of propargyl alcohol, representing a 96% conversion and a 95.5% yield based on the consumed chloroallyl alcohol.

Protocol for Synthesis from Sodium Acetylide and Paraformaldehyde

This laboratory protocol is based on a reported procedure.

Materials:

-

Sodium

-

Liquid ammonia

-

Acetylene gas (washed and dried)

-

1,4-Dioxane

-

Paraformaldehyde (0.05 mol)

Equipment:

-

Three-necked flask with a reflux condenser, stirrer, and gas bubbler

-

Dry ice/toluene cooling bath

-

Addition funnel

Procedure:

-

In the three-necked flask cooled with a dry ice/toluene bath, prepare sodium amide from the reaction of sodium with liquid ammonia.

-

Bubble washed and dried acetylene gas through the sodium amide solution to form sodium acetylide.

-

Remove the cooling bath and allow most of the ammonia to evaporate. Add 1,4-dioxane to the reaction mixture.

-

Dissolve 0.05 mol of paraformaldehyde in 1,4-dioxane in an addition funnel.

-

Add a small amount of the paraformaldehyde solution to the reaction mixture and heat to initiate the reaction.

-

Once the reaction has started, slowly add the remaining paraformaldehyde solution and let the mixture stir for 4 hours at 15 °C.

-

After the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

The reaction mixture is then diluted with water and extracted with a suitable organic solvent (e.g., methylene chloride) to isolate the propargyl alcohol.

-

The product can be further purified by distillation.

Purification of 2-propyn-1-ol

Crude propargyl alcohol from the synthesis reaction, particularly the Reppe process, contains water, unreacted formaldehyde, and byproducts like butynediol and formals.[1] Propargyl alcohol forms an azeotrope with water, making simple distillation for complete separation challenging.[1] A common purification strategy involves a multi-step distillation process. One patented method involves distilling the aqueous solution with acidified methanol to remove formaldehyde reaction products.[1] Subsequent azeotropic distillation with benzene can be used to remove water, followed by fractional distillation under reduced pressure to obtain high-purity propargyl alcohol.[1] Alternatively, distillation at a reduced pressure of 100 to 150 mmHg has been proposed to effectively separate propargyl alcohol from the reaction mixture.

Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core synthesis pathways and a general experimental workflow.

Caption: Reppe synthesis pathway for 2-propyn-1-ol.

Caption: Dehydrochlorination synthesis of 2-propyn-1-ol.

Caption: General experimental workflow for synthesis.

References

- 1. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]

- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 3. US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Preparation of propargyl alcohol (2-propyn-1-ol) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]

Propargyl Alcohol: A Comprehensive Technical Guide on CAS Number 107-19-7 and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 107-19-7

Synonyms: 2-Propyn-1-ol, 2-Propynyl alcohol, Ethynylcarbinol

Propargyl alcohol is a versatile and highly reactive organic compound, distinguished as the simplest stable alcohol containing an alkyne functional group.[1] Its unique chemical structure makes it an invaluable intermediate in a wide array of applications, including organic synthesis, as a corrosion inhibitor, a solvent stabilizer, and an electroplating brightener additive.[1][2] This guide provides an in-depth overview of its physicochemical properties, comprehensive safety data, detailed handling protocols, and insights into its mechanism of toxicity.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for propargyl alcohol, compiled from various safety data sheets and scientific resources.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄O | [3] |

| Molecular Weight | 56.06 g/mol | [3] |

| Appearance | Colorless to light straw-colored liquid | [3][4] |

| Odor | Mild, geranium-like | [3] |

| Boiling Point | 114-115 °C | [1][2] |

| Melting Point | -51 to -48 °C | [1] |

| Flash Point | 36 °C (97 °F) | [3][5] |

| Density | 0.963 - 0.9715 g/cm³ at 25 °C | [1][2] |

| Vapor Pressure | 11.6 - 18 mbar at 20 °C | [2][4] |

| Vapor Density | 1.93 (Air = 1) | [2][4] |

| Solubility in Water | Miscible | [1] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Route | Source(s) |

| LD₅₀ | 20 - 110 mg/kg | Rat | Oral | [4][6][7][8] |

| LD₅₀ | 50 mg/kg | Mouse | Oral | [4] |

| LD₅₀ | 16 - 88 mg/kg | Rabbit | Dermal | [8][9][10] |

| LC₅₀ | 873 - 1040 ppm (2 hours) | Rat | Inhalation | [4][11] |

| LC₅₀ | 1750 - 2000 mg/m³ (2 hours) | Mouse | Inhalation | [4] |

Mechanism of Toxicity: A Cellular Perspective

The toxicity of propargyl alcohol is primarily attributed to its metabolic activation into a more reactive and harmful compound.[12] The primary pathway involves the oxidation of propargyl alcohol by the cytochrome P450 enzyme, specifically CYP2E1, to form 2-propynal (propargyl aldehyde).[6][12] This aldehyde is a highly reactive species that can readily interact with cellular macromolecules.

A critical consequence of this metabolic activation is the rapid depletion of intracellular glutathione (GSH), a key antioxidant.[6] The electrophilic 2-propynal conjugates with GSH, leading to its depletion and rendering the cell vulnerable to oxidative stress.[6] The resulting imbalance in the cellular redox state can lead to the formation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA, and ultimately contributing to cytotoxicity.[6]

Experimental Protocols for Safe Handling

Strict adherence to safety protocols is imperative when working with propargyl alcohol due to its flammability, high toxicity, and corrosive nature.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense.

-

Eye Protection: Wear chemical safety goggles and a face shield to protect against splashes.[4][5]

-

Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton) and a flame-retardant lab coat or chemical-resistant apron.[4][5]

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[5] If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Spill Cleanup Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.

-

Eliminate Ignition Sources: Turn off all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: Before attempting cleanup, don the appropriate PPE as described above.

-

Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or activated charcoal adsorbent.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[2]

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

-

Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[3][9]

First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Hazard Identification and Risk Mitigation Workflow

A systematic approach to hazard identification and risk mitigation is essential for ensuring a safe laboratory environment when handling propargyl alcohol.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nj.gov [nj.gov]

- 4. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. rawsource.com [rawsource.com]

- 6. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mtsinaikidney.com [mtsinaikidney.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Propynol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynol, systematically named prop-2-yn-1-ol and also known as propargyl alcohol, is the simplest stable alcohol containing a terminal alkyne functional group.[1] Its unique bifunctional nature, possessing both a reactive triple bond and a hydroxyl group, makes it a versatile and valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound, with a focus on its applications and the experimental methodologies used to characterize it, tailored for professionals in research and drug development.

Physical Properties

This compound is a colorless to light straw-colored, volatile liquid with a characteristic geranium-like odor.[3][4] It is miscible with water and most polar organic solvents, including alcohols, ethers, and acetone, a property that enhances its utility as a solvent and reactant in various chemical processes.[1][5]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₃H₄O | - | [1] |

| Molar Mass | 56.064 | g·mol⁻¹ | [1] |

| Melting Point | -51 to -48 | °C | [1] |

| Boiling Point | 114 to 115 | °C | [1][6] |

| Density | 0.9715 (20 °C) | g/cm³ | [1][7] |

| 0.963 (25 °C) | g/mL | [6][8] | |

| Vapor Pressure | 11.6 - 12 | mmHg (20 °C) | [1][6][8] |

| Vapor Density | 1.93 | (Air = 1.0) | [8][9] |

| Flash Point | 33 - 36 | °C | [10][11][12] |

| Autoignition Temp. | 365 | °C | [13] |

| Refractive Index | 1.4320 | (n20/D) | [6][8] |

| Solubility in Water | Miscible | - | [1][5] |

| Explosive Limits | 1.9 - 86.2 | vol% in air | [11][13] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay of its two functional groups: the terminal alkyne and the primary alcohol.

Acidity

The hydrogen atom of the terminal alkyne is notably acidic due to the sp hybridization of the carbon atom. This allows this compound to be deprotonated by suitable bases to form a propargylate anion, a potent nucleophile used in carbon-carbon bond formation.[5] The hydroxyl proton is also acidic, comparable to other small alcohols.

Table 2: Chemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| pKa (alkyne H) | 13.6 | at 25 °C | [1][6] |

| pKa (hydroxyl H) | ~15 | [5] | |

| Ionization Potential | 10.51 | eV | [4] |

Key Reactions

This compound undergoes a variety of reactions, making it a versatile intermediate in organic synthesis.

-

Reactions of the Alkyne Group : The triple bond can participate in addition reactions (e.g., hydrogenation, halogenation), cycloadditions (such as the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"), and coupling reactions (e.g., Sonogashira coupling).

-

Reactions of the Alcohol Group : The hydroxyl group can be oxidized to form propynal or propargylic acid, or it can undergo esterification and etherification.[1][14]

-

Combined Reactivity : The proximity of the two functional groups enables unique rearrangement reactions. The most notable is the Meyer-Schuster rearrangement , where secondary and tertiary propargylic alcohols rearrange in the presence of an acid or metal catalyst to form α,β-unsaturated ketones or aldehydes.[1][15]

Applications in Drug Development

The propargyl moiety is a critical component in medicinal chemistry and drug development. Its primary application is in Click Chemistry , specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linking of a propargyl-functionalized molecule (e.g., a drug candidate or a biological probe) to an azide-functionalized target (e.g., a protein, a fluorescent tag, or a PEG linker).[14] This methodology is widely used in creating antibody-drug conjugates (ADCs), PROTACs, and for target identification and validation.[14]

Toxicology and Metabolism

This compound is classified as a toxic and flammable substance.[1] It is harmful by inhalation, ingestion, and skin absorption, acting as a severe irritant to the eyes, skin, and respiratory tract.[9][12][16] Chronic exposure may lead to damage to the liver and kidneys.[17]

The toxicity of this compound is believed to be mediated by its metabolism to the highly reactive α,β-unsaturated aldehyde, propynal (propargylaldehyde).[18] This bioactivation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2E1. Propynal is a potent electrophile that can readily deplete cellular nucleophiles like glutathione (GSH), leading to oxidative stress and cellular damage.

Experimental Protocols

Accurate determination of physical and chemical properties is critical for safety, quality control, and reaction design. Below are outlines of standard methodologies.

Protocol 1: Determination of Boiling Point (OECD Test Guideline 103)

This protocol describes the ebulliometer method for determining the boiling point of a pure substance.

-

Principle : The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. An ebulliometer measures this temperature under equilibrium conditions at a given pressure.

-

Apparatus :

-

Ebulliometer with a heating element, reflux condenser, and a temperature sensor (thermocouple or platinum resistance thermometer) with a resolution of 0.1 °C.

-

Pressure measuring device (manometer) accurate to ±0.1 kPa.

-

-

Methodology :

-

Sample Preparation : Add the pure this compound sample and a few boiling stones to the ebulliometer.

-

Equilibration : Heat the sample until it boils and a stable reflux is established. Ensure the temperature reading remains constant (±0.1 °C) for at least 10 minutes to confirm equilibrium between the liquid and vapor phases.

-

Measurement : Record the stable temperature and the ambient atmospheric pressure.

-

Correction : If the measurement was not performed at standard pressure (101.325 kPa), the measured boiling point must be corrected using the Clausius-Clapeyron equation or a suitable nomograph.

-

Replicates : Perform at least two independent determinations. The results should agree within ±0.5 °C.

-

Protocol 2: Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)

This method is used for determining the flash point of flammable liquids.

-

Principle : The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near its surface. A test flame is passed over the cup to determine this point.

-

Apparatus :

-

Pensky-Martens closed-cup tester, consisting of a test cup, lid with a shutter mechanism, stirrer, and controlled heating block.

-

Calibrated thermometer.

-

Ignition source (gas flame or electric igniter).

-

-

Methodology :

-

Sample Preparation : Fill the test cup with this compound to the marked level, ensuring no air bubbles are present.

-

Assembly : Place the lid on the cup and insert the thermometer.

-

Heating : Begin heating the sample at a slow, constant rate (5-6 °C per minute) while continuously stirring.

-

Testing : At regular temperature intervals, apply the test flame by opening the shutter. The first application should be at least 17 °C below the expected flash point.

-

Endpoint : The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.

-

Verification : Repeat the test with a fresh sample. Results should be within the established reproducibility limits of the method.

-

Protocol 3: Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) of the acetylenic proton.

-

Principle : The substance is dissolved in a suitable solvent and titrated with a strong base of known concentration. The pKa is determined from the pH (or potential) at the half-equivalence point on the resulting titration curve.

-

Apparatus :

-

High-impedance potentiometer or pH meter with a glass electrode and a reference electrode.

-

Automated or manual burette with 0.01 mL resolution.

-

Stirring plate and magnetic stir bar.

-

Constant temperature bath.

-

-

Methodology :

-

Reagent Preparation : Prepare a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in isopropanol) and a solution of this compound of known concentration in a suitable solvent (e.g., anhydrous acetonitrile or DMSO).

-

Calibration : Calibrate the electrode system using standard buffer solutions.

-

Titration : Place a known volume of the this compound solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the electrodes and begin adding the titrant in small, precise increments.

-

Data Collection : Record the potential (mV) or pH reading after each addition of titrant, allowing the reading to stabilize.

-

Analysis : Plot the potential/pH versus the volume of titrant added. Determine the equivalence point from the inflection of the curve (or its first derivative). The pKa is the pH value at the point where half of the volume required to reach the equivalence point has been added.

-

References

- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 2. rawsource.com [rawsource.com]

- 3. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PROPARGYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]

- 5. rawsource.com [rawsource.com]

- 6. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Propargyl alcohol 99 107-19-7 [sigmaaldrich.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 13. cpachem.com [cpachem.com]

- 14. PROPARGYL ALCOHOL (this compound) - Ataman Kimya [atamanchemicals.com]

- 15. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 16. rawsource.com [rawsource.com]

- 17. nj.gov [nj.gov]

- 18. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Applications of High-Purity Propynol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynol, also known as propargyl alcohol (HC≡CCH₂OH), is the simplest stable alcohol containing an alkyne functional group. Its unique trifunctionality, arising from the hydroxyl group, the carbon-carbon triple bond, and the acidic acetylenic proton, makes it a highly versatile and valuable building block in organic synthesis. For researchers, scientists, and drug development professionals, access to high-purity this compound is critical for the successful synthesis of complex molecules, ranging from pharmaceutical intermediates to advanced materials. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, its key applications in drug development, and detailed experimental protocols for its analysis and use.

Commercial Availability of High-Purity this compound

High-purity this compound is commercially available from a variety of chemical suppliers, catering to different scales of research and manufacturing. Purity levels typically range from 98% to over 99.9%, with prices varying accordingly. The choice of supplier and purity grade will depend on the specific requirements of the application, with more sensitive reactions, such as those in pharmaceutical synthesis, demanding higher purity to avoid side reactions and ensure product integrity.

Below is a summary of commercially available high-purity this compound from various suppliers. Please note that pricing is subject to change and may vary based on quantity and location.

| Supplier | Purity (%) | Available Quantities | Price (USD/kg, approximate) |

| Sigma-Aldrich | ≥99 | 5g, 25g, 100g, 500g, 1kg | Request Quote |

| Thermo Fisher Scientific | 99 | 100mL, 500mL, 2.5L | Request Quote |

| TCI America | >98.0 | 25mL, 100mL, 500mL | Request Quote |

| Alfa Aesar | 99% | 100g, 500g, 2.5kg | Request Quote |

| Oakwood Chemical | 98% | 25g, 100g, 500g, 2.5kg | Request Quote |

| VWR | 99% | 100g, 500g | Request Quote |

| Ataman Kimya | 98% | Inquire | Inquire |

| CDH Fine Chemical | Inquire | 500ml, 2.5lit, 25lit | Inquire |

Applications in Drug Development and Organic Synthesis

The unique chemical properties of this compound make it an invaluable reagent in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules.

-

Synthesis of Heterocycles: The alkyne functionality of this compound is a key precursor for the synthesis of various heterocyclic rings, which are prevalent scaffolds in many drug molecules.

-

Click Chemistry: As a terminal alkyne, this compound is a versatile partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of molecules in drug discovery and development.

-

Introduction of the Propargyl Group: The propargyl moiety is a common structural motif in many biologically active compounds. This compound serves as a primary source for introducing this group into target molecules.

-

Synthesis of Chiral Alcohols and Amines: Enantiomerically pure propargylic alcohols and amines are crucial intermediates in the synthesis of chiral drugs. Biocatalytic methods using alcohol dehydrogenases can be employed for the synthesis of enantiopure propargylic alcohols from racemic mixtures.[1][2]

Experimental Protocols

Purity Determination by Gas Chromatography-Flame Ionization Detector (GC-FID)

Objective: To determine the purity of a this compound sample using GC-FID.

Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., acetone or dichloromethane, GC grade)

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar analytes (e.g., DB-WAX or similar)

-

Microsyringe

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of this compound and dissolving it in 10 mL of the chosen solvent in a volumetric flask.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 to 200 µg/mL.

-

Prepare a sample for analysis by diluting the original this compound sample to fall within the calibration range.

-

-

GC-FID Conditions (Example):

-

Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample solution.

-

Identify the this compound peak based on its retention time.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Determine the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram (assuming all components have a similar response factor). For higher accuracy, a relative response factor for known impurities should be determined.

-

Synthesis of a Pharmaceutical Intermediate: Diethyl α-propargyl-α-acetamidomalonate

Objective: To synthesize diethyl α-propargyl-α-acetamidomalonate, a versatile intermediate for the preparation of α-amino acids, using propargyl alcohol as a precursor. This protocol is adapted from a published procedure.

Materials:

-

Propargyl alcohol

-

Tosyl chloride

-

Sodium hydroxide (NaOH) pellets

-

Diethyl ether

-

Diethyl 2-acetamidomalonate

-

Potassium tert-butoxide

-

Dioxane

Methodology:

Step 1: Synthesis of Propargyl Tosylate

-

In a 2 L round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine 58 mL (1.0 mol) of propargyl alcohol, 250 g (1.30 mol) of tosyl chloride, and 1000 mL of diethyl ether.

-

Cool the reaction mixture in an ice bath.

-

Add 200 g (5.00 mol) of NaOH pellets to the solution in 6 portions at 0 °C under vigorous stirring.

-

Allow the resulting mixture to stir overnight at room temperature.

-

Pour the suspension into cold water and extract the aqueous layer with diethyl ether (2 x 250 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain propargyl tosylate.

Step 2: Synthesis of Diethyl α-propargyl-α-acetamidomalonate

-

To a solution of 105 g (0.483 mol) of diethyl 2-acetamidomalonate in 1.35 L of dioxane, add a slurry of 61 g (0.54 mol) of potassium tert-butoxide in 550 mL of dioxane dropwise via cannula over 2 hours while stirring with a mechanical stirrer at room temperature.

-

Heat the resulting suspension to 50 °C and stir for an additional 2 hours.

-

Add a solution of propargyl tosylate (83 mL, 0.49 mol) in 150 mL of dioxane dropwise at 50 °C over 1 hour.

-

Bring the resulting mixture to reflux and maintain for overnight.

-

After cooling, the reaction mixture can be worked up by standard procedures (e.g., filtration, extraction, and purification by chromatography) to yield the desired product.

Mandatory Visualizations

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver. The main pathway involves its oxidation by the cytochrome P450 enzyme CYP2E1 to form the highly reactive aldehyde, propynal (also known as propargylaldehyde).[3] Propynal can then be further metabolized or can interact with cellular macromolecules, contributing to the observed toxicity of this compound.

Caption: Metabolic activation of this compound to the reactive intermediate, propynal.

Experimental Workflow for the Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate using this compound, as exemplified by the synthesis of diethyl α-propargyl-α-acetamidomalonate.

Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate from this compound.

Conclusion

High-purity this compound is a readily available and indispensable tool for chemical researchers and drug development professionals. Its unique reactivity allows for the construction of complex molecular architectures and the introduction of the valuable propargyl functional group. A thorough understanding of its commercial availability, proper handling, and diverse applications is essential for leveraging its full potential in the synthesis of novel therapeutics and other advanced materials. The provided experimental protocols and workflow diagrams serve as a starting point for the practical application of this versatile building block in a laboratory setting.

References

- 1. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Propynol (Propargyl Alcohol) Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propynol (2-propyn-1-ol), a versatile building block in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing detailed qualitative solubility information and outlines robust experimental protocols for the quantitative determination of this compound solubility in various organic solvents.

Core Concepts: Understanding this compound Solubility

This compound's solubility is governed by its molecular structure, which features both a polar hydroxyl (-OH) group and a nonpolar alkyne (carbon-carbon triple bond) functional group. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the short three-carbon chain has some nonpolar character. This amphiphilic nature dictates its solubility behavior, leading to high miscibility with many polar organic solvents.

Qualitative Solubility of this compound

This compound is widely reported to be miscible with water and a broad range of polar organic solvents.[1][2][3][4][5][6][7][8][9][10][11][12][13] Conversely, it exhibits poor solubility in nonpolar solvents such as aliphatic hydrocarbons.[3][6] The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available data.

| Solvent Class | Solvent | Solubility | Citation |

| Polar Protic Solvents | Ethanol | Miscible | [1][3][4] |

| Methanol | Miscible | [7] | |

| Polar Aprotic Solvents | Acetone | Miscible | [1][3][4] |

| Dioxane | Miscible | [1][3] | |

| Tetrahydrofuran (THF) | Miscible | [1][3] | |

| Pyridine | Miscible | [1][3] | |

| Halogenated Solvents | Chloroform | Miscible | [1][3][6] |

| 1,2-Dichloroethane | Miscible | [1][3] | |

| Carbon Tetrachloride | Moderately Soluble | [1][3][4] | |

| Aromatic Hydrocarbons | Benzene | Miscible | [1][3][6] |

| Ethers | Diethyl Ether | Miscible | [1][3] |

| Nonpolar Solvents | Aliphatic Hydrocarbons | Insoluble | [3][6] |

| Mineral Oil | Insoluble | [9] |

Experimental Protocols for Quantitative Solubility Determination

The following are detailed methodologies that can be adapted by researchers to quantitatively determine the solubility of this compound in specific organic solvents of interest.

Method 1: Gravimetric Determination of Solubility

This method is suitable for determining the solubility of a liquid solute in a solvent where the solvent can be selectively evaporated.

Principle: A saturated solution of this compound in the solvent of interest is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to remove the solvent, and the mass of the remaining this compound is determined.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

In a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a water bath), add an excess of this compound to the organic solvent of interest.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The temperature should be maintained at the desired value (e.g., 25 °C) throughout this period.

-

After stirring, allow the mixture to stand undisturbed for several hours to allow any undissolved this compound to settle.

-

-

Sample Collection:

-

Carefully withdraw a known volume (e.g., 10.00 mL) of the clear, supernatant saturated solution using a calibrated volumetric pipette. Avoid disturbing the undissolved layer.

-

-

Solvent Evaporation:

-

Transfer the collected sample to a pre-weighed, dry evaporating dish.

-

Place the evaporating dish in a fume hood and gently heat it to evaporate the solvent. The temperature should be kept below the boiling point of this compound (114-115 °C) to avoid loss of the solute. A rotary evaporator can also be used for more controlled evaporation.

-

Once the solvent has evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

-

-

Mass Determination and Calculation:

-

Cool the evaporating dish to room temperature in a desiccator and weigh it accurately.

-

The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight.

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of this compound (g) / Volume of saturated solution (mL)) * 100

-

Method 2: Determination of Miscibility by Visual Titration

This method is used to determine if two liquids are miscible in all proportions at a given temperature.

Principle: One liquid is incrementally added to a fixed volume of the other while observing for any signs of phase separation (turbidity).

Detailed Methodology:

-

Preparation:

-

Place a precise volume (e.g., 10.0 mL) of the organic solvent into a clear, sealed container (e.g., a graduated cylinder with a stopper or a titration flask) maintained at a constant temperature.

-

Fill a calibrated burette with this compound.

-

-

Titration and Observation:

-

Slowly add this compound from the burette to the solvent in small increments (e.g., 0.5 mL).

-

After each addition, securely seal the container and shake it vigorously to ensure thorough mixing.

-

Allow the mixture to stand and visually inspect for any signs of immiscibility, such as the formation of a cloudy suspension or two distinct layers.

-

-

Interpretation:

-

If the solution remains clear and homogeneous after the addition of a significant volume of this compound (e.g., until the total volume has doubled), the two liquids are considered miscible.

-

If turbidity or phase separation occurs at any point, the liquids are not fully miscible. The volume of this compound added before the onset of immiscibility can be recorded to determine the solubility limit under those conditions.

-

Method 3: Analytical Quantification using Gas Chromatography (GC)

This method provides a highly accurate determination of solubility and is particularly useful for complex mixtures or when high precision is required.

Principle: A saturated solution is prepared, and the concentration of this compound in the solution is determined using a gas chromatograph with a suitable detector, such as a Flame Ionization Detector (FID).

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Follow the procedure described in Method 1 (Step 1) to prepare a saturated solution of this compound in the desired organic solvent at a constant temperature.

-

-

Calibration Standards:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. The concentration range of the standards should bracket the expected solubility of this compound.

-

-

GC Analysis:

-

Set up a gas chromatograph with an appropriate column and detector (FID is commonly used for organic compounds). Optimize the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate) for the separation and detection of this compound and the solvent.

-

Inject a known volume of each calibration standard into the GC to generate a calibration curve by plotting the peak area of this compound against its concentration.

-

Carefully withdraw a sample of the clear supernatant from the saturated solution, dilute it with the pure solvent if necessary to fall within the calibration range, and inject it into the GC.

-

-

Calculation:

-

Determine the peak area of this compound in the sample chromatogram.

-

Use the calibration curve to determine the concentration of this compound in the (diluted) sample.

-

If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the concentration in the original saturated solution. This concentration represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

Caption: A logical workflow for determining this compound solubility.

References

- 1. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rawsource.com [rawsource.com]

- 3. Propargyl alcohol [chembk.com]

- 4. grokipedia.com [grokipedia.com]

- 5. rawsource.com [rawsource.com]

- 6. Propargyl alcohol | Jiayuan [jy-chemical.com]

- 7. sanjaychemindia.com [sanjaychemindia.com]

- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 9. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]

- 10. solechem.eu [solechem.eu]

- 11. atamankimya.com [atamankimya.com]

- 12. Water Treatment Chemicals & Hydroxy Benzotriazole & Antacids Supplier [tengerchemical.com]

- 13. CAS 107-19-7: Propargyl alcohol | CymitQuimica [cymitquimica.com]

Spectroscopic data (NMR, IR, Mass Spec) of propynol

An In-depth Technical Guide to the Spectroscopic Data of Propynol

Introduction

This compound, also known as propargyl alcohol (HC≡CCH₂OH), is a versatile and reactive primary alcohol that serves as a crucial intermediate in the synthesis of a wide array of agricultural chemicals, pharmaceuticals, and other fine chemicals. Its unique structure, featuring both a terminal alkyne and a primary alcohol functional group, imparts a rich and complex chemical reactivity. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and visual aids to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the hydroxyl, methylene, and acetylenic protons. The chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in D₂O (ppm) | Multiplicity |

| -OH | Variable (singlet) | Not observed (exchanges with D₂O) | s |

| -CH₂- | ~4.1 - 4.2 | 4.219 | d |

| ≡C-H | ~2.4 | Not specified | t |

Note: The multiplicity of the -CH₂- protons is a doublet due to coupling with the acetylenic proton, and the acetylenic proton is a triplet due to coupling with the methylene protons.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound shows three signals, one for each of the unique carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |

| H-C≡ | 76.487 |

| -C≡C- | 84.309 |

| -CH₂-OH | 52.037 |

Source: Biological Magnetic Resonance Bank.[2]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts in organic solvents.

-

Instrument Setup : Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

¹H NMR Acquisition :

-

Tune the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using typical parameters such as a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

-

Typically, 16 to 32 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Tune the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. This involves using a broader spectral width (e.g., 200-250 ppm) and a longer relaxation delay (e.g., 2-5 seconds).[1]

-

A larger number of scans (e.g., 512-1024 or more) is generally required due to the lower natural abundance of ¹³C.[1]

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound clearly indicates the presence of the O-H, C-H (alkynyl and alkyl), and C≡C bonds.

Characteristic IR Absorption Bands

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | ~3665 (gas phase), broad ~3300 (liquid) | Strong, Broad |

| ≡C-H stretch (alkyne) | ~3334 | Strong, Sharp |

| C-H stretch (alkane) | ~2940 - 2880 | Medium |

| C≡C stretch (alkyne) | ~2120 - 2100 | Weak to Medium |

| C-O stretch (alcohol) | ~1020 | Strong |

Source: Data compiled from gas-phase measurements in helium nanodroplets and general spectroscopic tables.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : For liquid samples like this compound, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4]

-

Background Spectrum : Acquire a background spectrum of the empty sample holder (or the salt plates) to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum : Place the prepared sample in the IR spectrometer's beam path.

-

Data Acquisition : Scan the sample over the desired mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification. The molecular weight of this compound is 56.06 g/mol .[4]

Major Fragments in Electron Ionization (EI) Mass Spectrum

| m/z | Proposed Fragment Ion | Notes |

| 56 | [C₃H₄O]⁺ | Molecular ion (M⁺) |

| 55 | [C₃H₃O]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 39 | [C₃H₃]⁺ | Propargyl cation |

| 29 | [CHO]⁺ | Formyl cation |

| 27 | [C₂H₃]⁺ | Vinyl cation |

Source: Data compiled from gas-phase electron ionization measurements.[3][5]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

Fragmentation : The molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals.

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical substance like this compound.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathways of this compound following electron ionization.

References

Propynol (Propargyl Alcohol): A Versatile Precursor in Modern Organic Synthesis

Introduction: Propynol, systematically known as prop-2-yn-1-ol, is a trifunctional organic compound featuring a primary alcohol, a terminal alkyne, and an adjacent methylene group. This unique structural arrangement imparts a remarkable reactivity profile, establishing this compound and its derivatives as indispensable building blocks in organic synthesis.[1] Its ability to participate in a wide array of chemical transformations—including coupling reactions, cycloadditions, and multicomponent reactions—makes it a cornerstone for the construction of complex molecular architectures.[2][3] For researchers, scientists, and drug development professionals, this compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, advanced polymers, and other fine chemicals.[1][2][4]

Core Reactivity and Synthetic Potential: The synthetic versatility of this compound stems from the distinct reactivity of its alkyne and hydroxyl functional groups.

-

The Alkyne Group: The terminal C-H bond is acidic and can be deprotonated to form a potent nucleophile (an acetylide). The carbon-carbon triple bond is a site of high electron density, making it susceptible to addition reactions and a key participant in metal-catalyzed coupling reactions like Sonogashira, A³ coupling, and cycloadditions (e.g., "click chemistry").[2][4]

-

The Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for substitution reactions. Crucially, in conjunction with the alkyne, it forms a propargylic system, which is key to powerful transformations such as the Nicholas reaction.[3]

Key Synthetic Transformations Involving this compound

This section details the core synthetic reactions where this compound and its derivatives act as pivotal precursors, complete with mechanistic diagrams, quantitative data, and detailed experimental protocols.

The Nicholas Reaction

The Nicholas reaction is a powerful method for the propargylation of nucleophiles under mild, non-basic conditions.[5][6] The reaction involves the protection and activation of the alkyne moiety by dicobalt octacarbonyl (Co₂(CO)₈). This complexation stabilizes an adjacent propargylic carbocation, which can then be intercepted by a wide range of nucleophiles.[7][8] Subsequent oxidative decomplexation regenerates the alkyne, yielding the final product.[9] This method is particularly valuable for synthesizing alkyne-tagged biomolecules and natural products that are sensitive to basic conditions.[6]

Table 1: Representative Yields for the Nicholas Reaction

| Nucleophile | Propargyl Source | Lewis Acid | Decomplexing Agent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Guaianolide Analog | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | Ceric Ammonium Nitrate (CAN) | 46% (complex), quant. (final) | [6] |

| Melampomagnolide B | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | Ceric Ammonium Nitrate (CAN) | 41% (complex), 94% (final) | [6] |

| Phenol | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | Ferric Nitrate | 85% | [9] |

| Anisole | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | Ceric Ammonium Nitrate (CAN) | 92% |[7] |

Experimental Protocol: Propargylation via the Nicholas Reaction [6][7]

-

Complexation: In a flask under an inert atmosphere, dissolve the propargylic alcohol (1.0 eq) in dichloromethane (DCM). Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1-1.2 eq) portion-wise. Stir the mixture at room temperature for 2-5 hours until the starting material is consumed (monitor by TLC).

-

Cation Formation & Nucleophilic Attack: Cool the reaction mixture to 0 °C or -78 °C, depending on the nucleophile's reactivity. Add the Lewis acid (e.g., BF₃·OEt₂, 1.0-2.5 eq) dropwise. After stirring for 5-10 minutes, add the nucleophile (1.0-3.0 eq) solution in DCM.

-

Reaction Progression: Allow the mixture to stir for an additional 1-4 hours, maintaining the low temperature. Monitor the reaction's progress by TLC.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Separate the layers and extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is the cobalt-complexed alkyne.

-

Decomplexation: Dissolve the crude complex in acetone or methanol at 0 °C. Add an oxidative decomplexing agent, such as ceric ammonium nitrate (CAN, ~4 eq) or ferric nitrate, in portions. Stir for 1 hour at room temperature.

-

Final Purification: Concentrate the mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic extracts, dry over Na₂SO₄, concentrate, and purify the final product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly effective cross-coupling reaction for forming C(sp²)-C(sp) bonds. It typically involves the reaction of a terminal alkyne, such as this compound, with an aryl or vinyl halide.[10] The reaction is co-catalyzed by a palladium complex and a copper(I) salt, in the presence of a base.[11] This reaction is fundamental in synthesizing conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[11][12] A variation known as deacetonative Sonogashira coupling allows aryl propargyl alcohols to react with aryl chlorides, broadening the scope of this transformation.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. rawsource.com [rawsource.com]

- 3. researchgate.net [researchgate.net]

- 4. rawsource.com [rawsource.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicholas Reaction | NROChemistry [nrochemistry.com]

- 8. Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 12. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Discovery and Enduring Legacy of Propargyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohol (2-propyn-1-ol), the simplest stable alcohol containing a carbon-carbon triple bond, has a rich history spanning over 150 years. First synthesized in 1872, its unique reactivity, stemming from the presence of both a hydroxyl group and a terminal alkyne, has established it as a versatile and indispensable building block in organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of propargyl alcohol, detailing its initial synthesis and the evolution of its industrial production. Furthermore, it elucidates the compound's physical and chemical properties, and its significant role as a precursor in the synthesis of pharmaceuticals and agrochemicals, with a particular focus on the propargylamine moiety as a key pharmacophore in modern drug design.

Discovery and Early Synthesis

The first documented synthesis of propargyl alcohol was achieved by the Belgian chemist Louis Henry in 1872.[1] His pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, described the preparation of propargyl alcohol from 2-bromoprop-2-en-1-ol.[1]

Experimental Protocol: Henry's Synthesis (1872)

Reaction Scheme:

General Procedure (Inferred):

-

A solution of 2-bromoprop-2-en-1-ol in a suitable solvent (e.g., ethanol) would be prepared in a reaction vessel equipped with a reflux condenser.

-

A concentrated aqueous or alcoholic solution of potassium hydroxide would be added gradually to the reaction mixture.

-

The mixture would then be heated to reflux to drive the elimination reaction to completion.

-

After cooling, the reaction mixture would be neutralized, and the propargyl alcohol product would be isolated and purified by distillation.

This initial synthesis, though groundbreaking, was not amenable to large-scale production. The development of a more efficient and commercially viable synthesis route was crucial for unlocking the full potential of this versatile molecule.

Industrial Synthesis: The Reppe Process

The advent of industrial-scale production of propargyl alcohol is largely attributed to the pioneering work of Walter Reppe at BASF in the 1920s and 1930s.[2][3] Reppe's research into the chemistry of acetylene under pressure led to the development of a process for the synthesis of propargyl alcohol and butynediol from the reaction of acetylene with formaldehyde.[2][3][4] This process, often referred to as "Reppe Chemistry," remains the cornerstone of industrial propargyl alcohol production today.[2][3]

The Reppe process involves the copper-catalyzed addition of formaldehyde to acetylene.[5][6] The reaction can be controlled to favor the formation of either propargyl alcohol or 1,4-butynediol.[7][8]

Evolution of the Reppe Process

The industrial synthesis of propargyl alcohol has undergone significant optimization over the decades to improve selectivity, yield, and safety. The following table summarizes the key developments in the Reppe process:

| Period | Catalyst System | Solvent/Medium | Temperature (°C) | Pressure (bar) | Key Features & Yields |

| Early Development (1930s-1950s) | Copper(I) acetylide on a support (e.g., silica gel)[5][7] | Aqueous formaldehyde solution, often with a co-solvent like tetrahydrofuran (THF) or methanol[7] | 90 - 120[7][9] | 5 - 20[7][9] | Batch or continuous process; formation of butynediol as a significant by-product. Yields of propargyl alcohol were often moderate. |

| Process Refinements (1960s-1980s) | Modified copper acetylide catalysts with promoters (e.g., bismuth compounds)[6] | N-alkyl-2-pyrrolidones (e.g., N-methyl-2-pyrrolidone, NMP) as acetylene absorbents[8] | 80 - 150[8] | 1 - 15[8][9] | Improved selectivity for propargyl alcohol; operation at lower pressures enhancing safety. Propargyl alcohol to butynediol ratios significantly increased. |

| Modern Processes (1990s-Present) | Highly active and selective supported copper catalysts; homogeneous catalyst systems being explored.[6] | Fluidized bed reactors; advanced solvent systems for efficient acetylene dissolution and product separation.[10][11][12] | 70 - 120[10][11][12] | 1 - 15[10][11][12] | Continuous processes with high throughput and selectivity. Focus on catalyst stability, recycling, and minimizing by-product formation. Yields of propargyl alcohol can exceed 90%. |

Generalized Experimental Protocol for the Reppe Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of propargyl alcohol based on the principles of the Reppe process:

-

Catalyst Preparation: A supported copper catalyst is prepared, often by impregnating a high-surface-area support like silica gel with a copper salt (e.g., copper(II) nitrate) followed by calcination and reduction to form the active copper(I) species.

-

Reaction Setup: A high-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, and temperature and pressure controls is charged with the catalyst and an aqueous solution of formaldehyde. A co-solvent such as THF may also be added to enhance acetylene solubility.

-